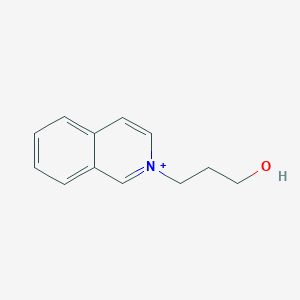
Isoquinolinium, 2-(3-hydroxypropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoquinolinium, 2-(3-hydroxypropyl)- is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline and its derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, and medicine .
準備方法
The synthesis of Isoquinolinium, 2-(3-hydroxypropyl)- typically involves the reaction of isoquinoline with 3-chloropropanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 3-chloropropanol replaces the hydrogen atom on the isoquinoline ring . Industrial production methods often involve the use of metal catalysts to enhance the reaction efficiency and yield .
化学反応の分析
Isoquinolinium, 2-(3-hydroxypropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinolinium N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroisoquinoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . Major products formed from these reactions include isoquinolinium N-oxide, dihydroisoquinoline derivatives, and various substituted isoquinolinium compounds .
科学的研究の応用
Isoquinolinium, 2-(3-hydroxypropyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinolinium derivatives are explored for their potential use in drug development, particularly for their neuroprotective and anti-inflammatory effects.
Industry: The compound is used in the synthesis of dyes and pigments due to its aromatic structure
作用機序
The mechanism of action of Isoquinolinium, 2-(3-hydroxypropyl)- involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
類似化合物との比較
Isoquinolinium, 2-(3-hydroxypropyl)- can be compared with other isoquinoline derivatives, such as:
Isoquinoline: The parent compound, known for its basic aromatic structure.
1-Benzylisoquinoline: A derivative with a benzyl group, known for its presence in natural alkaloids like papaverine.
3-Ethoxycarbonyl Isoquinolinium: A derivative with an ethoxycarbonyl group, used in the synthesis of dihydroisoquinoline carboxylates
Isoquinolinium, 2-(3-hydroxypropyl)- is unique due to its hydroxyl group, which allows for further functionalization and derivatization, making it a versatile compound in synthetic chemistry .
特性
CAS番号 |
114077-16-6 |
|---|---|
分子式 |
C12H14NO+ |
分子量 |
188.25 g/mol |
IUPAC名 |
3-isoquinolin-2-ium-2-ylpropan-1-ol |
InChI |
InChI=1S/C12H14NO/c14-9-3-7-13-8-6-11-4-1-2-5-12(11)10-13/h1-2,4-6,8,10,14H,3,7,9H2/q+1 |
InChIキー |
HFKVAWVCLPSORH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=[N+](C=CC2=C1)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde](/img/structure/B14312156.png)
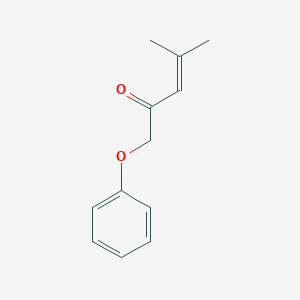

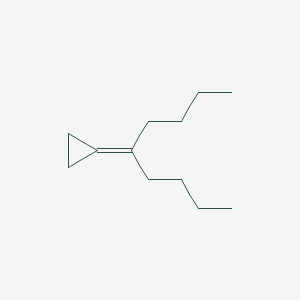
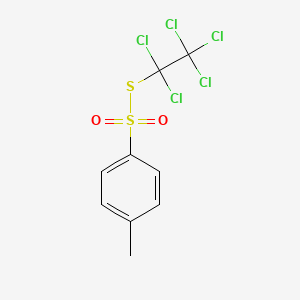
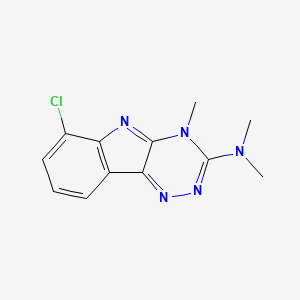

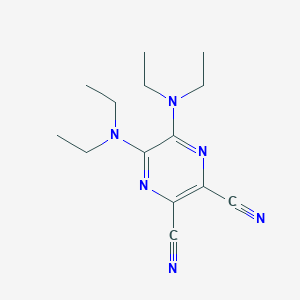

![Benzene, [(1-phenylbutoxy)methyl]-](/img/structure/B14312227.png)
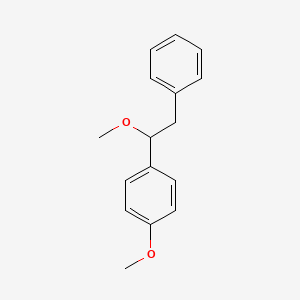
![1-[(4-Tert-butyl-2,6-dimethylphenyl)methyl]piperazine](/img/structure/B14312229.png)
![3-[3-(Piperidin-1-ylmethyl)phenoxy]propanoic acid;hydrochloride](/img/structure/B14312236.png)
